molecular formula C8H12O3 B1422749 Ethyl 2-acetylbut-2-enoate CAS No. 15301-37-8

Ethyl 2-acetylbut-2-enoate

Cat. No.: B1422749
CAS No.: 15301-37-8
M. Wt: 156.18 g/mol
InChI Key: IYFLZFKSDCNELJ-UHFFFAOYSA-N
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Description

Ethyl 2-acetylbut-2-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derived from 2-butenoic acid and ethyl alcohol. This compound is known for its distinct chemical structure, which includes both an acetyl group and a butenoate group. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .

Scientific Research Applications

Ethyl 2-acetylbut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetylbut-2-enoate can be synthesized through the esterification of 2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2-acetylbut-2-enoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .

Comparison with Similar Compounds

  • Ethyl acetoacetate
  • Ethyl crotonate
  • Ethyl 2-ethyl-3-butenoate
  • Ethyl 2-pentenoate

Comparison: Ethyl 2-acetylbut-2-enoate is unique due to its specific combination of an acetyl group and a butenoate group. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, ethyl acetoacetate lacks the double bond present in this compound, leading to different reactivity and applications .

Properties

IUPAC Name

ethyl 2-acetylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-7(6(3)9)8(10)11-5-2/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFLZFKSDCNELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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